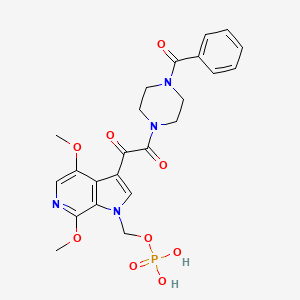

BMS-663749

Description

Properties

CAS No. |

864953-33-3 |

|---|---|

Molecular Formula |

C23H25N4O9P |

Molecular Weight |

532.4 g/mol |

IUPAC Name |

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C23H25N4O9P/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33) |

InChI Key |

XRPBBDPLUJBGJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(3-((4-benzoylpiperazin-1-yl)(oxo)acetyl)-4,7-dimethoxy-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate BMS-663749 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BMS-663749 (Fostemsavir): A Technical Guide to HIV-1 Attachment Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-663749, clinically known as fostemsavir, represents a first-in-class HIV-1 attachment inhibitor, offering a critical therapeutic option for treatment-experienced individuals with multi-drug resistant HIV-1. Fostemsavir is a phosphonooxymethyl prodrug that, upon oral administration, is rapidly hydrolyzed by alkaline phosphatases to its active moiety, temsavir (B1684575) (BMS-626529). Temsavir targets the HIV-1 envelope glycoprotein (B1211001) gp120, a critical component for viral entry into host cells, through a novel mechanism of action. This technical guide provides an in-depth exploration of the molecular interactions, experimental validation, and quantitative parameters defining the mechanism of action of this compound.

Mechanism of Action: Inhibition of HIV-1 Attachment and Entry

The primary mechanism of action of temsavir, the active form of this compound, is the inhibition of the initial attachment of HIV-1 to the host cell's CD4 receptor. This is achieved through direct binding to the viral envelope glycoprotein gp120.[1]

Binding to a Conserved Pocket on gp120

Crystallographic and modeling studies have revealed that temsavir binds to a highly conserved, hydrophobic pocket on gp120.[2] This binding site is located beneath the β20-β21 loop, a region adjacent to the CD4 binding site.[3][4] By occupying this pocket, temsavir allosterically inhibits the interaction between gp120 and the CD4 receptor.[2]

Stabilization of the "Closed" Conformation

Beyond steric hindrance, the binding of temsavir stabilizes the gp120 trimer in a "closed" or "State 1" conformation.[2][3] This conformational locking prevents the CD4-induced structural rearrangements necessary for the subsequent steps of viral entry, including the exposure of the co-receptor binding sites (CCR5 or CXCR4).[2]

The following diagram illustrates the signaling pathway of HIV-1 entry and the point of intervention by temsavir.

Quantitative Analysis of Temsavir's Activity

The antiviral potency of temsavir has been quantified through various in vitro assays, determining its binding affinity for gp120 and its efficacy in inhibiting viral entry.

Binding Affinity and Kinetics

Direct binding assays have been employed to measure the affinity of temsavir for purified, soluble gp120. These studies have demonstrated a high affinity, which is crucial for its potent antiviral activity.

| Parameter | Value | Method | HIV-1 Strain | Reference |

| Kd | 3.3 nM | Sedimentation Equilibrium | JR-FL | [5] |

| IC50 (vs. BMS-488043 binding) | 23 nM | Competition Binding Assay | JR-FL | [5] |

| Dissociation Half-life (t1/2) | ~8 hours | Gel Filtration Assay | JR-FL | [5] |

Antiviral Activity

The antiviral activity of temsavir is typically assessed using cell-based assays with HIV-1 pseudoviruses. These assays measure the concentration of the drug required to inhibit viral entry by 50% (IC50 or EC50).

| Parameter | Value Range | Cell Line | Notes | Reference |

| EC50 | <10 nM (most isolates) | Various | Activity varies with viral subtype and specific gp120 polymorphisms. | [1] |

| EC50 (LAI virus) | 0.7 ± 0.4 nM | PM1 | Laboratory-adapted strain. | [1] |

| CC50 (PM1 T-cell line) | 105 µM | PM1 | Demonstrates low cytotoxicity. | [1] |

| CC50 (PBMCs) | 192 µM | PBMCs | Demonstrates low cytotoxicity in primary cells. | [1] |

Resistance to Temsavir

Resistance to temsavir is associated with specific amino acid substitutions in the gp120 protein, primarily within or near the drug's binding pocket. These mutations can reduce the binding affinity of temsavir, thereby decreasing its antiviral efficacy.

| Mutation | Fold Change in IC50 (Pseudovirus Assay, JR-FL) | Fold Change in IC50 (Cell-Cell Fusion, LAI) | Natural Prevalence | Reference |

| S375H | - | - | High in CRF01_AE | [2] |

| S375M | - | 1.8 | Low | [2] |

| S375N | - | 1.5 | Low | [2] |

| M426L | 29 | 16 | Low | [2] |

| M434I | 4 | 2.5 | Low | [2] |

| M475I | 10 | 2.5 | Low | [2] |

| S375H + M475I | >29,700 | - | Very Low | [6] |

Experimental Protocols

HIV-1 Pseudovirus Entry Assay (Luciferase Reporter)

This assay is a cornerstone for evaluating the antiviral activity of entry inhibitors like temsavir. It utilizes replication-incompetent HIV-1 particles that express a reporter gene (e.g., luciferase) upon successful entry into a target cell line.

1. Production of Env-Pseudotyped Viruses:

-

Co-transfect 293T/17 cells with two plasmids:

-

An HIV-1 genomic vector deficient in the env gene but containing the luciferase reporter gene.

-

An expression vector encoding the desired HIV-1 envelope glycoprotein (gp160).

-

-

Culture the cells for 48-72 hours.

-

Harvest the supernatant containing the pseudoviruses.

-

Filter and store the viral stocks at -80°C.

2. Viral Titer Determination:

-

Seed TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4, with a Tat-inducible luciferase reporter) in a 96-well plate.

-

Infect the cells with serial dilutions of the pseudovirus stock.

-

After 48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the 50% tissue culture infectious dose (TCID50).

3. Neutralization Assay:

-

Seed TZM-bl cells in a 96-well plate.

-

In a separate plate, serially dilute temsavir.

-

Add a standardized amount of pseudovirus to each drug dilution and incubate for 1 hour at 37°C.

-

Transfer the virus-drug mixture to the TZM-bl cells.

-

After 48 hours of incubation, measure luciferase activity.

-

Calculate the IC50 value by determining the drug concentration that results in a 50% reduction in luciferase activity compared to the virus-only control.

The following diagram outlines the workflow for the HIV-1 pseudovirus entry assay.

gp120-Temsavir Binding Assay (Competition Format)

This type of assay is used to determine the binding affinity of temsavir to gp120 by measuring its ability to compete with a known ligand.

1. Reagent Preparation:

-

Purified, soluble recombinant gp120 from a specific HIV-1 strain (e.g., JR-FL).

-

A labeled competitor compound that also binds to gp120 (e.g., a radiolabeled earlier-generation attachment inhibitor like BMS-488043).

-

Unlabeled temsavir at various concentrations.

2. Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of gp120 with a fixed concentration of the labeled competitor.

-

Add serial dilutions of unlabeled temsavir to the wells.

-

Allow the reaction to reach equilibrium.

3. Separation and Detection:

-

Separate the gp120-ligand complexes from the unbound ligand. A common method is gel filtration.

-

Quantify the amount of labeled competitor bound to gp120 in each well using an appropriate detection method (e.g., scintillation counting for a radiolabeled competitor).

4. Data Analysis:

-

Plot the percentage of bound labeled competitor as a function of the unlabeled temsavir concentration.

-

Fit the data to a competition binding curve to determine the IC50 of temsavir, which is the concentration that displaces 50% of the labeled competitor.

Structural Insights into Temsavir Binding

X-ray crystallography studies of temsavir in complex with the HIV-1 gp120 core have provided a detailed view of the binding interaction. These studies confirm that temsavir binds in a deep pocket within gp120, making extensive hydrophobic and van der Waals contacts with residues from different conserved regions of the protein. The binding of temsavir induces a slight conformational change in gp120, stabilizing it in the "closed" state.

The following diagram illustrates the logical relationship of how structural data informs our understanding of the mechanism of action.

Conclusion

This compound (fostemsavir), through its active metabolite temsavir, presents a unique mechanism of action against HIV-1. By targeting the gp120 envelope glycoprotein, it effectively blocks the initial stage of viral entry, a critical step in the HIV-1 lifecycle. The high affinity of temsavir for a conserved pocket on gp120 and its ability to stabilize the "closed" conformation of the Env trimer underscore its potent antiviral activity. The quantitative data from binding and antiviral assays, coupled with a detailed understanding of resistance mechanisms, provide a robust framework for its clinical use and for the future development of next-generation HIV-1 entry inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage [mdpi.com]

- 4. Temsavir blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medinfo.gsk.com [medinfo.gsk.com]

- 6. news-medical.net [news-medical.net]

An In-depth Technical Guide to the HIV-1 Attachment Inhibitor Fostemsavir (BMS-663749)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir (B1673582) (formerly BMS-663749), marketed as Rukobia, is a first-in-class HIV-1 attachment inhibitor approved for the treatment of multidrug-resistant HIV-1 infection in heavily treatment-experienced adults. It is a phosphonooxymethyl prodrug of temsavir (B1684575) (BMS-626529), which is the active moiety. Temsavir targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the initial attachment of the virus to the host CD4+ T-cell, a critical first step in the viral lifecycle. This unique mechanism of action provides a valuable therapeutic option for patients with limited treatment choices due to resistance to other antiretroviral drug classes. This guide provides a comprehensive technical overview of fostemsavir, including its mechanism of action, antiviral activity, resistance profile, pharmacokinetics, and clinical efficacy and safety, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action

Fostemsavir is administered orally and is rapidly hydrolyzed by alkaline phosphatases in the gastrointestinal tract to its active form, temsavir.[1] Temsavir is a small molecule inhibitor that directly binds to a highly conserved pocket within the gp120 subunit of the HIV-1 envelope protein.[2] This binding pocket is located near the CD4 receptor binding site. By occupying this pocket, temsavir locks the gp120 protein in a "closed" conformation, which prevents the necessary conformational changes required for its interaction with the host cell's CD4 receptor.[2] This inhibition of the gp120-CD4 interaction is the primary mechanism by which fostemsavir prevents the attachment of HIV-1 to host T-cells and other immune cells, thereby blocking viral entry and subsequent replication.[1]

Antiviral Activity

Temsavir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs. Its efficacy is not significantly affected by viral tropism (CCR5- or CXCR4-tropic). The 50% inhibitory concentration (IC50) values vary depending on the HIV-1 isolate and the cell type used in the assay.

Table 1: In Vitro Antiviral Activity of Temsavir (BMS-626529) against Laboratory Strains and Clinical Isolates of HIV-1

| HIV-1 Strain/Isolate | Subtype | Cell Type | IC50 (nM) | Reference |

| LAI | B | MT-2 | 0.7 ± 0.4 | [3] |

| Ba-L | B | PBMCs | 0.9 | [4] |

| NL4-3 | B | MT-4 | 1.1 | [4] |

| Clinical Isolates (Median) | B | PBMCs | 0.6 | [4] |

| Clinical Isolates (Median) | C | PBMCs | 1.3 | [4] |

| Clinical Isolates (Median) | A | PBMCs | 2.26 | [4] |

| Most Susceptible Isolate | N/A | N/A | 0.01 | [3] |

| Least Susceptible Isolate | N/A | N/A | >2000 | [3] |

Resistance Profile

Resistance to fostemsavir is associated with mutations in the HIV-1 gp120 envelope protein, particularly at amino acid positions S375, M426, M434, and M475.[2] The emergence of these mutations can lead to a decrease in the susceptibility of the virus to temsavir. However, there is no cross-resistance observed between fostemsavir and other classes of antiretroviral drugs.

Table 2: Key Resistance-Associated Mutations for Temsavir

| Mutation | Location | Consequence |

| S375N/H/Y | gp120 | Reduced susceptibility |

| M426L | gp120 | Reduced susceptibility |

| M434I | gp120 | Reduced susceptibility |

| M475I | gp120 | Reduced susceptibility |

Pharmacokinetics

Fostemsavir is a prodrug designed to improve the oral bioavailability of temsavir. Following oral administration, fostemsavir is minimally absorbed, but it is rapidly converted to temsavir, which is then absorbed.

Table 3: Pharmacokinetic Parameters of Temsavir in Healthy Adults after a Single 600 mg Oral Dose of Fostemsavir

| Parameter | Value |

| Tmax (h) | 2.0 |

| Cmax (ng/mL) | 1770 |

| AUC (ng·h/mL) | 12900 |

| Half-life (h) | 11 |

| Protein Binding (%) | 88 |

| Volume of Distribution (L) | 29.5 |

Note: Pharmacokinetic parameters can vary based on factors such as food intake and co-administered medications.

Clinical Efficacy and Safety (BRIGHTE Study)

The pivotal phase 3 BRIGHTE study (NCT02362503) evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study consisted of a randomized cohort and a non-randomized cohort.

Table 4: Key Efficacy Outcomes from the BRIGHTE Study (Randomized Cohort, Week 96)

| Efficacy Endpoint | Fostemsavir + Optimized Background Therapy (n=272) |

| Virologic Response (HIV-1 RNA <40 copies/mL) | 60% |

| Mean Change in CD4+ Cell Count from Baseline (cells/mm³) | +205 |

Safety Profile: Fostemsavir was generally well-tolerated in the BRIGHTE study. The most common adverse reactions reported were nausea, diarrhea, and headache.[5] Serious adverse events were infrequent.

Experimental Protocols

Antiviral Activity Assay (Single-Cycle Infectivity Assay)

This assay is used to determine the IC50 of temsavir against various HIV-1 isolates.

Principle: The assay utilizes pseudoviruses that are capable of only a single round of infection. These pseudoviruses are engineered to contain an HIV-1 envelope protein (the target of temsavir) and a reporter gene (e.g., luciferase). The level of reporter gene expression is proportional to the infectivity of the virus.

General Protocol:

-

Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates.

-

Compound Preparation: Prepare serial dilutions of temsavir in culture medium.

-

Infection: Pre-incubate the pseudoviruses with the different concentrations of temsavir before adding the mixture to the cells.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral infectivity at each drug concentration and determine the IC50 value using a dose-response curve.

Resistance Analysis (Phenotypic and Genotypic)

Phenotypic Analysis (e.g., PhenoSense Assay): This assay directly measures the susceptibility of a patient's HIV-1 isolate to temsavir.

General Protocol:

-

Sample Collection: Obtain a plasma sample from the patient.

-

Viral RNA Extraction and Amplification: Extract viral RNA from the plasma and amplify the env gene (encoding gp120) by RT-PCR.

-

Recombinant Virus Generation: Insert the amplified env gene into a viral vector containing a reporter gene.

-

Infectivity Assay: Use the generated recombinant viruses to infect target cells in the presence of varying concentrations of temsavir, as described in the antiviral activity assay.

-

IC50 Determination: Determine the IC50 value for the patient's viral isolate and compare it to the IC50 of a reference wild-type virus to calculate the fold-change in susceptibility.

Genotypic Analysis: This analysis identifies mutations in the env gene that are associated with resistance to temsavir.

General Protocol:

-

Viral RNA Extraction and RT-PCR: Extract viral RNA from the patient's plasma and amplify the env gene.

-

DNA Sequencing: Sequence the amplified env gene.

-

Sequence Analysis: Compare the patient's gp120 sequence to a reference sequence to identify mutations at known resistance-associated positions (e.g., S375, M426, M434, M475).

Logical Relationships and Workflows

Conclusion

Fostemsavir represents a significant advancement in the treatment of multidrug-resistant HIV-1 infection. Its novel mechanism of action, potent antiviral activity, and favorable safety profile make it a critical component of salvage therapy for heavily treatment-experienced individuals. This technical guide provides a comprehensive overview of the key scientific and clinical data supporting the use of fostemsavir, intended to be a valuable resource for researchers and clinicians in the field of HIV-1 drug development and treatment.

References

- 1. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of this compound, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temsavir (BMS-626529) | HIV-1 attachment inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BMS-663749, the Prodrug of the HIV-1 Attachment Inhibitor BMS-626529

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BMS-626529, a novel, first-in-class attachment inhibitor for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1), and its phosphonooxymethyl prodrug, BMS-663749 (also known as Fostemsavir or BMS-663068). BMS-626529 targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host CD4+ T-cell, a critical first step in the viral lifecycle.[1] The development of the prodrug, this compound, was a strategic approach to overcome the low aqueous solubility and suboptimal oral bioavailability of the parent compound. This document details the mechanism of action, prodrug conversion, antiviral activity, and relevant experimental methodologies for the study of these compounds. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction: A Novel Mechanism of HIV-1 Inhibition

The HIV-1 entry process into host cells is a multi-step cascade initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells.[1] This interaction triggers conformational changes in gp120, exposing the binding site for a coreceptor (either CCR5 or CXCR4), which in turn leads to membrane fusion and viral entry. Small-molecule inhibitors that block the initial gp120-CD4 attachment represent a promising therapeutic strategy.

BMS-626529 (Temsavir) emerged from extensive optimization of an indole (B1671886) glyoxamide series of compounds and demonstrates potent and broad-spectrum anti-HIV-1 activity.[2] However, its development was hampered by poor solubility, which limited its oral absorption. To address this, a phosphonooxymethyl prodrug, this compound (Fostemsavir), was developed.[3] This prodrug is designed to be cleaved by alkaline phosphatase in the small intestine, releasing the active BMS-626529 for absorption.[4]

Chemical Structures

The chemical structures of the active pharmaceutical ingredient, BMS-626529, and its prodrug, this compound, are presented below.

BMS-626529 (Temsavir)

-

IUPAC Name: 1-(4-benzoylpiperazin-1-yl)-2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione

-

Molecular Formula: C₂₄H₂₃N₇O₄

-

Molecular Weight: 473.48 g/mol

This compound (Fostemsavir/BMS-663068)

-

IUPAC Name: [({1-(4-benzoylpiperazin-1-yl)-2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethoxy}methyl) dihydrogen phosphate

-

Molecular Formula: C₂₅H₂₆N₇O₈P

-

Molecular Weight: 583.48 g/mol

Mechanism of Action and Prodrug Conversion

Inhibition of HIV-1 Attachment

BMS-626529 is an HIV-1 attachment inhibitor that binds directly to the viral envelope glycoprotein gp120.[1][5] This binding event allosterically prevents the conformational changes in gp120 that are necessary for its interaction with the host cell's CD4 receptor.[6] By blocking this initial attachment, BMS-626529 effectively neutralizes the virus and prevents the subsequent steps of viral entry, including coreceptor binding and membrane fusion.[1]

Prodrug Activation

This compound is a phosphonooxymethyl ether prodrug designed for enhanced aqueous solubility and oral bioavailability. Following oral administration, this compound is readily absorbed and is thought to be rapidly hydrolyzed by alkaline phosphatases located on the luminal surface of the small intestine, releasing the active parent drug, BMS-626529, into circulation.[4] This efficient conversion ensures that negligible levels of the prodrug are detected in the plasma.

Quantitative Data

The antiviral activity and cytotoxic profile of BMS-626529 have been extensively characterized. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Antiviral Activity of BMS-626529 against Laboratory Strains of HIV-1

| HIV-1 Strain | Coreceptor Tropism | Mean EC₅₀ (nM) ± SD | Fold-Potency Increase vs. BMS-488043 |

| LAI | CXCR4 | 0.7 ± 0.4 | ~6 |

| JRFL | CCR5 | - | 7.5 |

| SF-162 | CCR5 | - | ~7 |

| NL4-3 | CXCR4 | - | ~10 |

| IIIb | CXCR4 | - | ~10 |

| Bal | CCR5 | - | 14 |

| 89.6 | Dual | - | 15 |

| MN | CXCR4 | - | >67 |

| Data sourced from[4]. |

Table 2: In Vitro Antiviral Activity of BMS-626529 against Clinical Isolates of HIV-1 Subtypes

| HIV-1 Subtype | Mean IC₅₀ (nM) |

| Subtype A | 2.26 |

| Subtype B | 0.34 |

| Subtype C | 1.3 |

| Data sourced from[7]. |

Table 3: Cytotoxicity Profile of BMS-626529

| Cell Line | Cell Type | Mean CC₅₀ (µM) |

| MT-2 | T-lymphocytes | >200 |

| HEK293 | Kidney | >200 |

| PM1 | T-cell line | 105 |

| PBMCs | Peripheral Blood Mononuclear Cells | 192 |

| Data sourced from[8][9]. |

Table 4: Pharmacokinetic Parameters of BMS-626529 Following Oral Administration of BMS-663068 in HIV-1-Infected Subjects

| Dosing Regimen | Maximum Median Decrease in HIV-1 RNA (log₁₀ copies/mL) |

| 600 mg BMS-663068 + 100 mg ritonavir (B1064) q12h | 1.21 to 1.73 |

| 1200 mg BMS-663068 + 100 mg ritonavir at bedtime | 1.21 to 1.73 |

| 1200 mg BMS-663068 + 100 mg ritonavir q12h | 1.21 to 1.73 |

| 1200 mg BMS-663068 q12h + 100 mg ritonavir in the morning | 1.21 to 1.73 |

| 1200 mg BMS-663068 q12h | 1.21 to 1.73 |

| Data from an 8-day monotherapy study. Sourced from[7]. |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize BMS-626529.

Synthesis of Fostemsavir (BMS-663068)

The synthesis of Fostemsavir is a multi-step process. A condensed overview of a reported synthetic route is provided below. For a detailed, step-by-step synthesis, please refer to the primary literature.[10]

In Vitro Antiviral Activity Assay (PhenoSense Assay)

The PhenoSense HIV drug resistance assay is a phenotypic assay that measures the ability of a patient's HIV-1 virus to replicate in the presence of various antiretroviral drugs.

-

Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.

-

Reverse Transcription and PCR: The viral RNA is reverse transcribed to cDNA, and the regions of interest (e.g., the env gene encoding gp120) are amplified by PCR.

-

Recombinant Virus Generation: The amplified patient-derived viral genes are inserted into a viral vector that lacks these genes but contains a luciferase reporter gene.

-

Cell Transfection: Host cells are co-transfected with the recombinant viral vector and a plasmid expressing a pseudotyping envelope protein (e.g., from murine leukemia virus) to create infectious, single-cycle reporter viruses.

-

Drug Susceptibility Testing: The reporter viruses are used to infect target cells in the presence of serial dilutions of BMS-626529.

-

Luciferase Activity Measurement: After a set incubation period, the cells are lysed, and luciferase activity is measured.

-

Data Analysis: The concentration of BMS-626529 that inhibits viral replication by 50% (EC₅₀ or IC₅₀) is calculated by comparing the luciferase activity in treated versus untreated cells.

Cytotoxicity Assay

Cytotoxicity assays are performed to determine the concentration of a compound that is toxic to host cells.

-

Cell Seeding: A variety of human cell lines (e.g., MT-2, HEK293, PBMCs) are seeded in 96-well plates at a specific density.

-

Compound Treatment: The cells are treated with serial dilutions of BMS-626529 and incubated for a period of 3 to 6 days.

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. In this assay, viable cells metabolize the XTT reagent to a formazan (B1609692) dye, the amount of which is proportional to the number of living cells.

-

Data Analysis: The absorbance is read using a plate reader, and the concentration of BMS-626529 that reduces cell viability by 50% (CC₅₀) is calculated.

gp120 Binding Assay

This assay measures the direct binding of BMS-626529 to purified HIV-1 gp120.

-

Reagent Preparation: Purified, recombinant HIV-1 gp120 and radiolabeled ([³H]) BMS-626529 are prepared.

-

Binding Reaction: A constant concentration of gp120 is incubated with serial dilutions of [³H]BMS-626529 in a binding buffer to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is then passed through a spin column to separate the gp120-ligand complex from the unbound ligand.

-

Quantification: The amount of radioactivity in the eluate (containing the bound complex) is measured using a scintillation counter.

-

Data Analysis: The binding affinity (Kd) is determined by analyzing the binding data using appropriate software.

Conclusion

BMS-626529 is a potent HIV-1 attachment inhibitor with a novel mechanism of action that targets the initial step of viral entry. The development of its prodrug, this compound (Fostemsavir), has successfully addressed the challenges of oral bioavailability, making it a valuable therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of HIV-1 therapeutics. The unique mechanism of BMS-626529 offers a high barrier to resistance and a favorable safety profile, underscoring its importance in the landscape of antiretroviral therapy. to resistance and a favorable safety profile, underscoring its importance in the landscape of antiretroviral therapy.

References

- 1. cenetron.com [cenetron.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Identification of gp120 Binding Sites on CXCR4 by Using CD4-Independent Human Immunodeficiency Virus Type 2 Env Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Synthesis of Fostemsavir(BMS 663068)_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the BMS-663749 (Fostemsavir) Binding Site on HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-663749, more commonly known as fostemsavir (B1673582), is a first-in-class HIV-1 attachment inhibitor prodrug. Its active metabolite, temsavir (B1684575) (BMS-626529), targets the viral envelope glycoprotein (B1211001) gp120, a critical component in the initial stages of HIV-1 entry into host cells. This document provides a comprehensive technical overview of the temsavir binding site on gp120, its mechanism of action, the quantitative parameters governing its interaction and antiviral activity, and the experimental methodologies used to characterize this interaction. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the study of HIV-1 entry and the development of novel antiretroviral therapies.

Introduction: The HIV-1 Entry Process and the Role of gp120

The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with receptors on the target cell surface. The Env complex is a trimer of heterodimers, with each heterodimer consisting of a surface subunit, gp120, and a transmembrane subunit, gp41. The process begins with the binding of gp120 to the primary receptor, the CD4 molecule, on the surface of T-helper cells and other immune cells. This initial binding event triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. The subsequent interaction with the coreceptor induces further conformational changes in both gp120 and gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm.

Given its pivotal role in initiating viral entry, the gp120 subunit is a prime target for antiretroviral drug development. Temsavir, the active form of fostemsavir, is a small molecule inhibitor that directly binds to gp120, preventing its attachment to the CD4 receptor and thereby blocking the first step in the viral entry cascade.

The Temsavir Binding Site on gp120

Temsavir binds to a highly conserved, hydrophobic pocket located on the surface of the gp120 subunit. This binding site is situated adjacent to, but distinct from, the CD4 binding site. Structural and modeling studies have revealed that the temsavir binding pocket lies beneath the β20-β21 loop of gp120.[1][2]

The binding of temsavir within this pocket is competitive with CD4 binding and allosterically hinders the interaction between gp120 and the CD4 receptor.[3] Key residues within gp120 that are critical for temsavir binding and susceptibility have been identified through resistance studies. Mutations at positions such as S375, M426, M434, and M475 have been shown to reduce the antiviral activity of temsavir.[4][5] These residues are located in and around the modeled binding pocket, underscoring their importance in the drug-target interaction.[5]

Mechanism of Action

Fostemsavir (this compound) is a phosphonooxymethyl prodrug of temsavir (BMS-626529).[6][7] Following oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatases in the intestinal lumen to release the active moiety, temsavir.[6][7] Temsavir is then absorbed into the systemic circulation.

The primary mechanism of action of temsavir is the inhibition of HIV-1 attachment to host cells. By binding to the conserved pocket on gp120, temsavir stabilizes the Env protein in a "closed," pre-fusion conformation.[2][8] This stabilization prevents the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor.[1][6] At lower concentrations, temsavir allosterically inhibits CD4 binding by locking gp120 in this closed state. At higher concentrations, it can directly compete with CD4 for binding to gp120.[9]

This dual mechanism of action effectively blocks the initial and essential step of HIV-1 entry, preventing the virus from infecting host cells.

Quantitative Data

The interaction of temsavir with gp120 and its antiviral activity have been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Temsavir Binding Affinity for gp120

| Parameter | HIV-1 Strain | Value | Method | Reference |

| Kd | JR-FL | 3.3 nM | Sedimentation Equilibrium | [9] |

| Ki | JR-FL | 460 nM | ELISA-based competition assay | [3] |

| Dissociation Half-life (t1/2) | JR-FL | ~8 hours | Gel Filtration Assay | [9] |

Table 2: In Vitro Antiviral Activity of Temsavir

| Parameter | HIV-1 Strain/Isolate | Cell Type | Value | Reference |

| EC50 | LAI | MT-2 | 0.7 ± 0.4 nM | [10] |

| EC50 | JR-FL | HOS-CD4-CCR5 | 2.6 nM | [10] |

| IC50 | Subtype B (n=881) | PhenoSense® Entry Assay | Geometric Mean < 10 nM | [11] |

| IC50 | Subtype C (n=156) | PhenoSense® Entry Assay | Geometric Mean < 10 nM | [11] |

| IC50 | CRF01_AE (n=5) | PhenoSense® Entry Assay | > 100 nM | [11] |

Table 3: Temsavir Resistance-Associated Mutations in gp120

| Mutation | Fold-Change in IC50 (vs. Wild-Type) | HIV-1 Strain | Reference |

| S375H + M475I | >29,700 | JR-FL | [12] |

| M426L | 4 - >12,500 | JR-FL | [12] |

| M434I | 4 - >12,500 | JR-FL | [12] |

| M475I | 4 - >12,500 | JR-FL | [12] |

| S375M | - | Subtype B | [13] |

Experimental Protocols

HIV-1 Entry Assay (Pseudovirus-Based)

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.

Methodology:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with a plasmid encoding an HIV-1 env gene of interest and a plasmid encoding an HIV-1 backbone that lacks the env gene and contains a reporter gene (e.g., luciferase or green fluorescent protein).

-

Culture the cells for 48-72 hours to allow for the production of pseudoviral particles.

-

Harvest the supernatant containing the pseudoviruses and clarify by centrifugation.

-

-

Infection of Target Cells:

-

Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

-

Pre-incubate the pseudoviruses with serial dilutions of temsavir or a control compound for 1 hour at 37°C.

-

Add the virus-compound mixture to the target cells and incubate for 48 hours at 37°C.

-

-

Quantification of Viral Entry:

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics of molecules.

Methodology:

-

Sensor Chip Preparation:

-

Immobilize purified, recombinant gp120 onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell is typically prepared by activating and deactivating the surface without immobilizing the protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Inject a series of concentrations of temsavir in a suitable running buffer (e.g., HBS-EP+) over the gp120-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Site-Directed Mutagenesis for Resistance Studies

This technique is used to introduce specific mutations into the env gene to study their effect on temsavir susceptibility.

Methodology:

-

Mutagenesis Primer Design:

-

Design primers containing the desired mutation in the gp120 coding sequence.

-

-

PCR Mutagenesis:

-

Use a high-fidelity DNA polymerase to perform a PCR reaction with a plasmid containing the wild-type env gene as a template and the mutagenic primers.

-

-

Template Removal and Transformation:

-

Digest the parental, methylated template DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transform the mutated plasmid into competent E. coli cells for amplification.

-

-

Sequence Verification:

-

Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

-

-

Functional Analysis:

-

Use the mutated env gene in the pseudovirus-based entry assay (as described in section 5.1) to determine the effect of the mutation on temsavir susceptibility.

-

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by Temsavir

Caption: HIV-1 entry pathway and the mechanism of inhibition by temsavir.

Experimental Workflow for Pseudovirus-Based HIV-1 Entry Assay

Caption: Workflow for a pseudovirus-based HIV-1 entry inhibition assay.

Prodrug Conversion of Fostemsavir to Temsavir

Caption: Conversion of the prodrug fostemsavir to the active drug temsavir.

Conclusion

This compound (fostemsavir) represents a significant advancement in the treatment of multidrug-resistant HIV-1 infection. Its unique mechanism of action, targeting the initial attachment of the virus to host cells via its active metabolite temsavir, provides a valuable therapeutic option for patients with limited treatment choices. The detailed understanding of the temsavir binding site on gp120, the quantitative parameters of its interaction, and the established experimental methodologies for its characterization are crucial for the ongoing development of next-generation attachment inhibitors and for optimizing the clinical use of this important antiretroviral agent. This technical guide serves as a consolidated resource to aid researchers and drug development professionals in their efforts to combat the HIV-1 pandemic.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temsavir Treatment of HIV-1-Infected Cells Decreases Envelope Glycoprotein Recognition by Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

The Discovery of BMS-663749: A Prodrug Approach to a Novel HIV-1 Attachment Inhibitor

A Technical Guide for Drug Development Professionals

This whitepaper details the discovery and preclinical development of BMS-663749, a phosphonooxymethyl prodrug of the potent HIV-1 attachment inhibitor, BMS-488043. The development of this compound represents a strategic approach to overcome the pharmacokinetic limitations of its parent compound, thereby providing a promising avenue for the treatment of HIV-1 infection. This document provides an in-depth look at the quantitative data, experimental methodologies, and the scientific rationale that guided the discovery of this compound.

Introduction: A Novel Mechanism of Action

BMS-488043 emerged from a discovery program at Bristol-Myers Squibb aimed at identifying novel antiretroviral agents that act via a distinct mechanism of action: the inhibition of HIV-1 attachment to the host cell. This is the initial step in the viral lifecycle, mediated by the interaction of the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of T-lymphocytes. By blocking this interaction, BMS-488043 prevents the entry of the virus into the host cell, a mechanism that is complementary to other classes of antiretroviral drugs.

Despite its potent in vitro anti-HIV-1 activity, the development of BMS-488043 was hampered by its poor aqueous solubility, which led to low and variable oral bioavailability. To address this challenge, a prodrug strategy was employed, leading to the synthesis of this compound. This phosphonooxymethyl derivative was designed to have improved solubility and to be efficiently converted to the active parent compound, BMS-488043, in vivo.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for BMS-488043 and its prodrug, this compound.

Table 1: In Vitro Anti-HIV-1 Activity of BMS-488043

| Assay Type | Cell Line | Virus Strain | EC50 (nM) |

| Single-Cycle Infection | HeLa | HIV-1 JR-FL | 0.75 |

| Cell Fusion Assay | Various | Subtype B | 1-10 |

Table 2: Preclinical Pharmacokinetics of BMS-488043

| Species | Dose (mg/kg) | Route | AUC (µM·h) | Cmax (µM) | Bioavailability (%) |

| Rat | 5 | IV | 1.2 | 1.5 | - |

| Rat | 25 | PO | 0.6 | 0.2 | 10 |

| Dog | 2 | IV | 2.5 | 2.1 | - |

| Dog | 10 | PO | 10.2 | 1.8 | 81 |

| Monkey | 5 | IV | 3.1 | 2.8 | - |

| Monkey | 20 | PO | 1.5 | 0.4 | 10 |

Table 3: Preclinical Pharmacokinetics of this compound (delivering BMS-488043)

| Species | Dose (mg/kg, parent equivalent) | Route | AUC of BMS-488043 (µM·h) | Cmax of BMS-488043 (µM) |

| Rat | 10 | PO | 4.5 | 1.1 |

| Dog | 5 | PO | 15.8 | 3.2 |

Table 4: Human Pharmacokinetics of BMS-488043 and this compound

| Compound | Dose (mg, parent equivalent) | Formulation | AUC of BMS-488043 (µg·h/mL) | Cmax of BMS-488043 (µg/mL) |

| BMS-488043 | 800 | Capsule (with high-fat meal) | 18.3 | 2.9 |

| BMS-488043 | 1800 | Capsule (with high-fat meal) | 33.5 | 4.8 |

| This compound | 800 | Solution | 54.9 | 17.4 |

Key Experimental Protocols

Single-Cycle HIV-1 Infection Assay

Objective: To determine the concentration of BMS-488043 required to inhibit 50% of viral replication in a single round of infection (EC50).

Methodology:

-

Cell Culture: HeLa cells engineered to express CD4 and the CCR5 co-receptor are seeded in 96-well plates.

-

Compound Preparation: BMS-488043 is serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in cell culture medium.

-

Infection: A luciferase reporter virus pseudotyped with the HIV-1 JR-FL envelope glycoprotein is added to the cells in the presence of varying concentrations of BMS-488043.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

-

Data Analysis: The cells are lysed, and luciferase activity is measured using a luminometer. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

HIV-1 Mediated Cell-Cell Fusion Assay

Objective: To assess the ability of BMS-488043 to inhibit the fusion of HIV-1 envelope-expressing cells with CD4-expressing target cells.

Methodology:

-

Cell Lines:

-

Effector Cells: A cell line (e.g., CHO or 293T) is transiently or stably transfected with a plasmid encoding the HIV-1 envelope glycoprotein (e.g., from the JR-FL strain) and a reporter gene such as bacteriophage T7 RNA polymerase.

-

Target Cells: A cell line (e.g., HeLa or U87) is engineered to express CD4 and a coreceptor (CCR5 or CXCR4) and contains a reporter gene (e.g., luciferase) under the control of the T7 promoter.

-

-

Co-culture: Effector and target cells are co-cultured in the presence of serial dilutions of BMS-488043.

-

Fusion and Reporter Activation: If cell-cell fusion occurs, the T7 RNA polymerase from the effector cells enters the target cells and drives the expression of the luciferase reporter gene.

-

Incubation: The co-culture is incubated for 24-48 hours.

-

Data Analysis: Luciferase activity is measured, and the concentration of BMS-488043 that inhibits fusion by 50% (IC50) is determined.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of BMS-488043 and this compound in animal models.

Methodology:

-

Animal Models: Studies are conducted in Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.

-

Dosing:

-

Intravenous (IV): The compound is administered as a bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Oral (PO): The compound is administered by oral gavage as a solution or suspension.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose from a cannulated vessel or by venipuncture.

-

Plasma Analysis: Plasma is separated by centrifugation, and the concentrations of the parent drug and/or prodrug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), half-life (t1/2), and bioavailability (F%).

Visualizations

HIV-1 Entry Signaling Pathway

Caption: The HIV-1 entry pathway and the inhibitory action of BMS-488043.

Experimental Workflow for Single-Cycle Infection Assay

Caption: Workflow for the single-cycle HIV-1 infection assay.

Prodrug to Active Drug Conversion

Caption: The logical relationship of the prodrug strategy for this compound.

Conclusion

The discovery of this compound is a compelling case study in the power of a prodrug approach to rescue a promising but challenging parent compound. By addressing the poor oral bioavailability of the potent HIV-1 attachment inhibitor BMS-488043, the development of this compound provided a viable clinical candidate with a novel mechanism of action. The data presented in this whitepaper underscore the importance of a multidisciplinary approach, integrating medicinal chemistry, in vitro and in vivo pharmacology, and formulation science to advance new therapeutic agents. The successful preclinical development of this compound paved the way for its further clinical investigation as a new tool in the armamentarium against HIV-1.

An In-Depth Technical Guide to the Chemical Core of BMS-663749 (Fostemsavir)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-663749, also known as fostemsavir (B1673582), is a first-in-class human immunodeficiency virus type 1 (HIV-1) attachment inhibitor. It is a phosphonooxymethyl prodrug of temsavir (B1684575) (BMS-626529), its active moiety. Fostemsavir targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host CD4+ T cell, a critical first step in the HIV lifecycle. This document provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is chemically designated as [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate (B84403). Upon oral administration, it is rapidly hydrolyzed by alkaline phosphatases in the intestinal lumen to its active form, temsavir (BMS-626529).

Table 1: Chemical and Physical Properties

| Property | This compound (Fostemsavir) | BMS-488043 (Active Moiety Precursor) |

| Molecular Formula | C₂₅H₂₆N₇O₈P | C₂₂H₂₂N₄O₅ |

| Molecular Weight | 583.5 g/mol | 422.4 g/mol |

| IUPAC Name | [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione |

| CAS Number | 864953-29-7 | 452296-83-2 |

| Appearance | White to off-white solid | Not specified |

Note: BMS-488043 is an earlier clinical candidate and a structural analog of temsavir. Temsavir (BMS-626529) differs from BMS-488043 by the presence of a 3-methyl-1,2,4-triazol-1-yl group at the 7-position of the azaindole core instead of a methoxy (B1213986) group.

Synthesis of this compound

The synthesis of fostemsavir is a multi-step process that involves the construction of the complex 6-azaindole (B1212597) core, followed by the addition of the piperazine (B1678402) moiety and subsequent phosphonoxymethylation to create the prodrug. The following is a generalized protocol based on described synthetic strategies.[1][2]

Experimental Protocol: Synthesis of the Temsavir Core

-

Construction of the 6-Azaindole Core: The synthesis can be initiated from a substituted pyrrole (B145914) derivative. A key step involves a regioselective Friedel-Crafts acylation, followed by a Pictet-Spengler cyclization and a radical-mediated aromatization to form the 6-azaindole nucleus.[1]

-

Functionalization of the Azaindole Core: A crucial step is the functionalization of a C-H bond on the heterocyclic N-oxide via alpha-bromination. This enables a highly regioselective copper-mediated Ullmann-Goldberg-Buchwald coupling to install the 3-methyl-1,2,4-triazole substituent at the C7 position.[1]

-

Acylation and Coupling: The substituted azaindole is acylated with an appropriate reagent like oxalyl chloride. The resulting acid chloride is then coupled with N-benzoyl piperazine to yield temsavir.[3]

Experimental Protocol: Prodrug Formation (Fostemsavir)

-

Phosphonooxymethylation: Temsavir is reacted with a suitable phosphonooxymethylating agent, such as (bromomethyl)phosphonic dichloride, in the presence of a non-nucleophilic base.

-

Hydrolysis and Salt Formation: The resulting intermediate is carefully hydrolyzed to yield the dihydrogen phosphate ester. To improve stability and formulation properties, fostemsavir is often prepared as a tromethamine salt.[2]

Mechanism of Action

Fostemsavir, through its active moiety temsavir, inhibits the entry of HIV-1 into host cells. This is achieved by binding to the viral surface glycoprotein gp120.

Experimental Protocol: HIV-1 Env-Pseudotyped Virus Entry Assay

This assay is commonly used to determine the antiviral activity of compounds targeting HIV-1 entry.

-

Cell Culture: Maintain TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-responsive luciferase reporter gene) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Production: Co-transfect 293T cells with an HIV-1 envelope expression plasmid and an env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection and filter through a 0.45-μm filter.

-

Antiviral Assay:

-

Seed TZM-bl cells in 96-well plates.

-

Prepare serial dilutions of fostemsavir (or its active form, temsavir).

-

Pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.

-

Add the virus-compound mixture to the TZM-bl cells.

-

Incubate for 48 hours at 37°C.

-

-

Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response curve to a four-parameter logistic equation.

Preclinical and Clinical Data

In Vitro Antiviral Activity

Temsavir demonstrates potent activity against a broad range of HIV-1 subtypes.

Table 2: In Vitro Antiviral Activity of Temsavir

| Virus Isolate/Subtype | Assay Type | EC₅₀ (nM) | Reference |

| HIV-1 LAI (Subtype B) | Pseudotyped virus entry assay | 0.7 ± 0.4 | [4] |

| Panel of Clinical Isolates | PhenoSense® Entry assay | < 10 (for majority) | [5] |

| CRF01_AE isolates | PhenoSense® Entry assay | > 100 | [5] |

Pharmacokinetics

The prodrug strategy significantly improves the oral bioavailability of the active moiety.

Table 3: Pharmacokinetic Parameters of Temsavir after Oral Administration of Fostemsavir

| Parameter | Value | Condition | Reference |

| Tmax (median) | 4.0 hours | Fostemsavir alone | [6] |

| Plasma Half-life | 11 hours | [7] | |

| Protein Binding | 88.4% | [7][8] | |

| Volume of Distribution (Vd) | 29.5 L | [7][8] | |

| Effect of High-Fat Meal on AUC | 81% increase | Compared to fasting | [7] |

Table 4: Clinical Trial Efficacy Data

| Study Phase | Dose | Duration | Mean HIV-1 RNA Reduction (log₁₀ copies/mL) | Reference |

| Phase 2a (BMS-488043) | 800 mg BID | 8 days | 0.72 | [9] |

| Phase 2a (BMS-488043) | 1800 mg BID | 8 days | 0.96 | [9] |

| Phase 2b (Fostemsavir) | Various doses | 24 weeks | Virologic response (HIV-1 RNA < 50 copies/mL) in 69-80% of patients | [10] |

| Phase 3 (BRIGHTE) | 600 mg BID + OBT | 240 weeks | Virologic response in 82% (randomized cohort) and 66% (non-randomized cohort) | [10] |

Conclusion

This compound (fostemsavir) represents a significant advancement in the treatment of HIV-1, particularly for heavily treatment-experienced patients with multidrug-resistant virus. Its novel mechanism of action, targeting the initial attachment of the virus to the host cell, provides a valuable new tool in the antiretroviral arsenal. The successful development of fostemsavir from its indole (B1671886) glyoxamide lead, through the optimization of the azaindole core to temsavir, and the implementation of a phosphonooxymethyl prodrug strategy to overcome pharmacokinetic challenges, highlights the power of modern medicinal chemistry. The data presented in this guide underscore the potent and durable antiviral activity of fostemsavir and provide a foundation for further research into this important class of antiretroviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Susceptibility of global HIV-1 clinical isolates to fostemsavir using the PhenoSense® Entry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 8. Development of a physiologically based pharmacokinetic model of fostemsavir and its pivotal application to support dosing in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-663749: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-663749, also known as fostemsavir (B1673582), is a first-in-class HIV-1 attachment inhibitor. It is a phosphonooxymethyl prodrug of temsavir (B1684575) (BMS-488043), its active moiety. Fostemsavir targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial attachment of the virus to the host CD4+ T-cell. This novel mechanism of action provides a new therapeutic option for treatment-experienced patients with multidrug-resistant HIV-1. This technical guide provides a comprehensive overview of the preclinical studies that have defined the activity, pharmacokinetic profile, and safety of this compound.

Mechanism of Action

Temsavir, the active form of this compound, exerts its antiviral activity by binding to a highly conserved pocket within the HIV-1 gp120 subunit. This binding stabilizes the gp120 in a "closed" conformation, which prevents its interaction with the CD4 receptor on the host cell surface. By blocking this initial and critical step of viral entry, temsavir effectively inhibits the subsequent conformational changes in gp120 and gp41 that are necessary for co-receptor binding and membrane fusion. This mechanism is distinct from other classes of antiretroviral drugs and is active against HIV-1 strains that are resistant to other therapies.

HIV-1 Entry Signaling Pathway

The following diagram illustrates the multi-step process of HIV-1 entry into a host cell and the point of inhibition by temsavir.

In Vitro Antiviral Activity

The antiviral activity of temsavir, the active moiety of this compound, has been evaluated in a variety of in vitro assays against a broad range of HIV-1 laboratory strains and clinical isolates.

Data Presentation

| HIV-1 Strain/Isolate | Assay Type | Cell Line | EC50 (nM) | Reference |

| Subtype B (majority) | Phenotypic | - | <10 | [1] |

| Subtype C (majority) | Phenotypic | - | <10 | [1] |

| Most susceptible viruses | Phenotypic | - | Low pM range | [1] |

EC50: Half-maximal effective concentration.

Experimental Protocols

Pseudotyped Virus Infectivity Assay:

This assay is commonly used to determine the in vitro antiviral potency of compounds that target the HIV-1 entry process.

-

Cell Preparation: HeLa cells engineered to express the human CD4 receptor and a specific co-receptor (e.g., CCR5 or CXCR4) are seeded in 96-well plates and cultured overnight.

-

Compound Preparation: A serial dilution of the test compound (temsavir) is prepared.

-

Infection: The cells are pre-incubated with the test compound for a short period before the addition of a pseudotyped virus. This virus is engineered to contain an HIV-1 envelope protein (e.g., from a specific subtype) and a reporter gene, such as luciferase, but is replication-incompetent.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

-

Data Analysis: The cells are lysed, and the activity of the reporter gene (e.g., luminescence for luciferase) is measured. The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is then determined by fitting the data to a dose-response curve.

Experimental Workflow for EC50 Determination

The following diagram outlines the general workflow for determining the EC50 value of an antiviral compound.

Preclinical Pharmacokinetics

The pharmacokinetic profiles of this compound (as a prodrug) and its active moiety, temsavir (BMS-488043), have been evaluated in several preclinical species. The prodrug approach was employed to improve the oral bioavailability of the parent compound.

Data Presentation

Oral Bioavailability of this compound (as Prodrug of Temsavir)

| Species | Oral Bioavailability (%) | Reference |

| Rat | 62 | |

| Dog | 93 | |

| Cynomolgus Monkey | 67 |

Pharmacokinetic Parameters of Temsavir (BMS-488043) Following Oral Administration of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | |

| Dog | Data not available | Data not available | Data not available | Data not available | |

| Cynomolgus Monkey | Data not available | Data not available | Data not available | Data not available |

Specific quantitative data for Cmax, AUC, and T1/2 for this compound in preclinical species were not available in the public domain at the time of this review.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (General Protocol):

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before drug administration.

-

Drug Administration: this compound is administered orally via gavage at a predetermined dose. For intravenous administration, the compound is administered via a cannulated vein.

-

Blood Sampling: Blood samples are collected at various time points post-dosing from a cannulated artery or via retro-orbital bleeding.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its active metabolite, temsavir, are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis.

Preclinical Safety and Toxicology

Preclinical safety and toxicology studies are essential to characterize the potential adverse effects of a new drug candidate before human trials. For fostemsavir, these studies were conducted in accordance with regulatory guidelines.

Summary of Findings

Fostemsavir has been generally well-tolerated in preclinical toxicology studies. No significant target organ toxicities were identified that would preclude its clinical development. As with many drugs, some effects were observed at high doses, but these were not considered to pose a significant risk at the anticipated human therapeutic exposures. The preclinical safety profile supported the advancement of fostemsavir into clinical trials.

Experimental Protocols

Single and Repeat-Dose Toxicology Studies in Non-Rodents (General Protocol):

-

Species Selection: A non-rodent species, typically dogs or monkeys, is chosen.

-

Dose Selection: A range of doses is selected, including a low dose, a mid-dose, and a high dose intended to produce some level of toxicity to identify potential target organs. A control group receives the vehicle only.

-

Drug Administration: The drug is administered daily for a specified duration (e.g., 28 days for a sub-chronic study).

-

In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and other relevant parameters are recorded.

-

Clinical Pathology: Blood and urine samples are collected at regular intervals to assess hematology, clinical chemistry, and urinalysis parameters.

-

Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: All data are analyzed to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The preclinical data for this compound (fostemsavir) demonstrate a potent and novel mechanism of action against HIV-1. The prodrug strategy successfully improved the oral bioavailability of the active moiety, temsavir. The in vitro studies confirmed its activity against a broad range of HIV-1 isolates. The preclinical safety profile was favorable, supporting its progression into clinical development. These comprehensive preclinical studies have been instrumental in establishing the foundation for the successful clinical use of fostemsavir as an important therapeutic option for patients with multidrug-resistant HIV-1.

References

The Antiviral Profile of BMS-626529: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-626529, the active pharmaceutical ingredient of the prodrug fostemsavir, represents a significant advancement in the treatment of HIV-1 infection. As a first-in-class attachment inhibitor, it offers a novel mechanism of action for heavily treatment-experienced patients with multidrug-resistant virus. This technical guide provides an in-depth analysis of the antiviral activity spectrum of BMS-626529, its mechanism of action, and the experimental methodologies used to characterize its profile.

Mechanism of Action

BMS-626529 is a small-molecule inhibitor that selectively targets the HIV-1 envelope glycoprotein (B1211001) gp120.[1] By binding to gp120, BMS-626529 prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process.[1][2] This inhibition of attachment effectively blocks the subsequent conformational changes required for co-receptor binding and membrane fusion, thus neutralizing the virus before it can enter the host cell.[3]

Antiviral Activity Spectrum

BMS-626529 demonstrates potent and broad-spectrum activity against a wide range of HIV-1 isolates, including various subtypes and viruses with different co-receptor tropisms (CCR5 and CXCR4).[4][1][5] However, its efficacy can be influenced by the specific genetic makeup of the viral envelope.

Quantitative Antiviral Activity

The in vitro antiviral activity of BMS-626529 is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

| HIV-1 Isolate Category | EC50 Range | Key Findings | References |

| Vast Majority of Viral Isolates | <10 nM | BMS-626529 is highly potent against a wide array of HIV-1 isolates. | [1][6] |

| Most Susceptible Viruses | Low pM range | Demonstrates exceptional potency against certain viral strains. | [4][1][6] |

| Laboratory Strains (e.g., LAI) | Average of 0.7 ± 0.4 nM | Consistent and potent activity against common lab-adapted viruses. | |

| Clinical Isolates | Subnanomolar to >0.1 µM | Activity varies, highlighting the importance of susceptibility testing. | [7] |

| Subtype AE | Reduced Susceptibility | This subtype, prevalent in Southeast Asia, shows inherent resistance. | [8][9] |

Cytotoxicity

The cytotoxic profile of a drug is crucial for its therapeutic index. BMS-626529 exhibits low cytotoxicity in various human cell lines. The 50% cytotoxic concentration (CC50) is significantly higher than its effective antiviral concentrations.

| Cell Line | CC50 Value | Culture Duration | References |

| PM1 (T-cell line) | 105 µM | 6 days | [7] |

| PBMCs | 192 µM | 6 days | [7] |

| Various Human Cell Lines | >200 µM | 3 or 6 days | [7] |

| MT-2, HEK293, HEp-2, HepG2, HeLa, HCT116, MCF-7, SK-N-MC, HOS, H292, MDBK |

Resistance Profile

Resistance to BMS-626529 is associated with specific amino acid substitutions in the gp120 protein.[10] Notably, there is a lack of cross-resistance with other classes of antiretroviral drugs, including other entry inhibitors like enfuvirtide (B549319) and ibalizumab, making it a valuable option for patients with extensive drug resistance.[11][12]

| Resistance-Associated Mutation | Effect on Susceptibility | References |

| S375H/M/T | Reduced susceptibility | [8][13][14] |

| M426L | Reduced efficacy; considered a key resistance substitution | [8][10] |

| M434I | Contributes to loss of phenotypic susceptibility | [8][10] |

| M475I | Reduced susceptibility | [8] |

Some natural polymorphisms in non-B subtypes may confer reduced susceptibility to BMS-626529.[13][14]

Experimental Methodologies

The characterization of the antiviral activity of BMS-626529 involves several key in vitro assays.

Antiviral Activity Assay in PBMCs

This assay determines the potency of the compound against clinical isolates in a more physiologically relevant cell type.

Protocol Outline:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.

-

Cell Activation: PBMCs are stimulated with phytohemagglutinin (PHA) to make them susceptible to HIV-1 infection.

-

Infection: Activated PBMCs are infected with various HIV-1 clinical isolates.

-

Drug Application: A range of concentrations of BMS-626529 are added to the infected cell cultures.

-

Incubation: The cultures are incubated for a period, typically 7 days, to allow for viral replication.

-

Quantification: The extent of viral replication is measured, often by quantifying the p24 antigen in the cell supernatant using an ELISA.

-

Data Analysis: The concentration of BMS-626529 that inhibits 50% of viral replication (EC50) is calculated.

PhenoSense Entry Assay

This is a recombinant virus assay used to assess the susceptibility of patient-derived HIV-1 envelope glycoproteins to entry inhibitors.

Protocol Outline:

-

Gene Amplification: The env gene, which codes for the gp120 and gp41 proteins, is amplified from patient plasma HIV-1 RNA.

-

Cloning: The amplified env gene is inserted into an expression vector.

-

Pseudovirus Production: HEK293 cells are co-transfected with the env expression vector and an HIV-1 genomic vector that is deficient in env but contains a reporter gene, such as luciferase. This results in the production of pseudotyped viruses that incorporate the patient-derived envelope proteins.

-

Infection of Target Cells: Target cells expressing CD4 and the appropriate co-receptors (CCR5 and CXCR4) are infected with the pseudoviruses in the presence of varying concentrations of BMS-626529.

-

Reporter Gene Assay: After a set incubation period, the cells are lysed, and the activity of the reporter gene (luciferase) is measured. The light output is proportional to the level of viral entry.

-

Data Analysis: The drug concentration that reduces reporter gene activity by 50% is determined, providing a measure of the susceptibility of the patient's virus to the entry inhibitor.

Conclusion

BMS-626529 is a potent HIV-1 attachment inhibitor with a broad antiviral spectrum against the majority of HIV-1 isolates. Its unique mechanism of action and favorable resistance profile make it a critical component in the management of multidrug-resistant HIV-1 infection. The in vitro assays detailed herein are essential tools for its continued evaluation and for guiding its clinical application.

References

- 1. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. clinician.nejm.org [clinician.nejm.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fostemsavir | Johns Hopkins HIV Guide [hopkinsguides.com]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Activity of the HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068, against CD4-independent viruses and HIV-1 envelopes resistant to other entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genetic barrier for attachment inhibitor BMS-626529 resistance in HIV-1 B and non-B subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Pharmacology of BMS-663749 (Fostemsavir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-663749, known by its approved name fostemsavir (B1673582), is a first-in-class human immunodeficiency virus type 1 (HIV-1) attachment inhibitor.[1][2] It represents a significant advancement in the treatment of multidrug-resistant HIV-1, offering a novel mechanism of action for heavily treatment-experienced individuals. Fostemsavir is a phosphonooxymethyl prodrug of its active moiety, temsavir (B1684575) (BMS-626529), designed to overcome the limited oral bioavailability of the parent compound.[3][4] Temsavir targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the initial attachment of the virus to the host CD4+ T-cell, a critical first step in the viral lifecycle.[1][2][5] This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

Fostemsavir's therapeutic effect is mediated by its active form, temsavir. Temsavir is a small molecule inhibitor that binds directly to a highly conserved pocket within the HIV-1 gp120 subunit.[6][7] This binding event stabilizes the gp120 protein in a "closed" conformational state, which prevents the necessary structural rearrangements required for its interaction with the primary host cell receptor, CD4.[5][6] By blocking the gp120-CD4 interaction, temsavir effectively inhibits viral attachment and subsequent entry into the host T-cell.[8][9] A key advantage of this mechanism is its activity against a broad range of HIV-1 subtypes, including those that utilize either the CCR5 or CXCR4 co-receptors, and its lack of cross-resistance with other existing classes of antiretroviral drugs.[1][10]

Pharmacodynamics

The primary pharmacodynamic effect of fostemsavir is the reduction of HIV-1 viral load. By blocking viral entry, it effectively curtails viral replication. The antiviral activity of temsavir has been demonstrated against a wide array of HIV-1 clinical isolates.